
1H-Imidazol-2-amine
Overview
Description
2-Aminoimidazole is a heterocyclic organic compound that features an imidazole ring with an amino group attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminoimidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of amido-nitriles with a nickel catalyst under mild conditions can yield disubstituted imidazoles . Another method involves the [3 + 2] dipolar cycloaddition of vinyl azides and cyanamide in the presence of potassium acetate as a base, using t-butanol and ethanol as solvents .
Industrial Production Methods: Industrial production of 2-aminoimidazole often involves the use of multi-component reactions, which are efficient and scalable. These methods typically employ catalysts and green chemistry principles to optimize yield and reduce environmental impact .
Chemical Reactions Analysis
2-Aminoimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring, leading to different substituted imidazoles.
Substitution: Substitution reactions, particularly at the amino group, can produce a wide range of derivatives with diverse biological activities.
Common reagents used in these reactions include nickel catalysts for cyclization, potassium acetate for base-mediated reactions, and various solvents like t-butanol and ethanol . Major products formed from these reactions include disubstituted imidazoles and other imidazole derivatives .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
1H-Imidazol-2-amine derivatives have been extensively studied for their anticancer properties. Research indicates that certain derivatives exhibit potent inhibitory effects against various cancer cell lines. For instance, a study demonstrated that this compound showed high inhibition rates of 83.3% against MCF-7 (breast cancer) and 70% against HCT-116 (colon cancer) cell lines after 48 and 24 hours, respectively .
Table 1: Anticancer Activity of this compound Derivatives
Compound Name | Cell Line | Inhibition (%) | Time (hours) |
---|---|---|---|
This compound | MCF-7 | 83.3 | 48 |
This compound | HCT-116 | 70 | 24 |
2. Diabetes Management
The compound has also been investigated for its role as a DPP-4 inhibitor, which is crucial in the management of type 2 diabetes mellitus. The presence of the imidazole ring in these compounds enhances their effectiveness in regulating blood glucose levels .
3. Anti-inflammatory and Antimicrobial Properties
Research has highlighted the anti-inflammatory and antimicrobial activities of this compound derivatives. These compounds have shown promise in treating infections and reducing inflammation, making them valuable in pharmaceutical formulations aimed at infectious diseases .
Agricultural Applications
1. Pesticide Development
The imidazole structure is known for its ability to interact with biological systems, leading to the development of novel pesticides. Compounds derived from this compound have been synthesized and tested for their efficacy against various agricultural pests, demonstrating significant insecticidal properties .
Materials Science
1. Coordination Chemistry
In materials science, this compound serves as a building block for coordination complexes. Its ability to form stable complexes with transition metals is utilized in catalysis and the development of advanced materials .
Table 2: Properties of Coordination Complexes Involving this compound
Metal Ion | Stability Constant (log K) | Application |
---|---|---|
Cu(II) | 6.5 | Catalysis |
Zn(II) | 5.8 | Material Synthesis |
Case Studies
Case Study 1: Synthesis of Anticancer Agents
A recent study focused on synthesizing a series of novel imidazole derivatives using green chemistry approaches. The synthesized compounds were evaluated for their cytotoxicity against various cancer cell lines, leading to the identification of several promising candidates with high selectivity and potency .
Case Study 2: Development of Eco-friendly Pesticides
Another research effort aimed at developing eco-friendly pesticides based on imidazole derivatives resulted in compounds that not only effectively managed pest populations but also exhibited low toxicity to non-target organisms, thereby promoting sustainable agricultural practices .
Mechanism of Action
The mechanism of action of 2-aminoimidazole involves its interaction with various molecular targets. It can act as an enzyme inhibitor, modulating the activity of specific enzymes involved in biological pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby altering their function and leading to therapeutic effects .
Comparison with Similar Compounds
2-Aminoimidazole is unique due to its versatile imidazole ring and amino group, which confer a wide range of biological activities. Similar compounds include:
Guanidine: Known for its strong basicity and use in pharmaceuticals.
Acylguanidine: Utilized in medicinal chemistry for its bioisosteric properties.
Benzamidine: Employed as an enzyme inhibitor in various biological studies.
Triazole: Widely used in the synthesis of pharmaceuticals and agrochemicals.
These compounds share some structural similarities with 2-aminoimidazole but differ in their specific applications and biological activities.
Biological Activity
1H-Imidazol-2-amine, a small organic compound characterized by its imidazole ring, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, structure-activity relationships (SAR), and therapeutic potential of this compound, supported by relevant data tables and case studies.
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it exhibits affinity for imidazoline receptors, which are implicated in several physiological processes such as blood pressure regulation and neurotransmitter release .
Antimicrobial Activity
This compound and its derivatives have demonstrated significant antimicrobial properties. A study by Jain et al. evaluated several derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Compound | MIC (μg/mL) | Pathogen |
---|---|---|
1a | 15 | S. aureus |
1b | 20 | E. coli |
Control | 10 | Norfloxacin |
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory potential of this compound. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Antitumor Activity
The compound also shows promise in cancer therapy. A recent study investigated the effects of various imidazole derivatives on tumor cell lines, revealing that some compounds induced apoptosis in cancer cells through the activation of caspase pathways .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological profile. Modifications to the imidazole ring or substituents on the amine group have been shown to significantly affect biological activity.
Modification | Activity Change |
---|---|
Methylation at N(1) | Increased antimicrobial activity |
Substitution at C(4) | Enhanced anti-inflammatory properties |
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of derivatives were synthesized and tested against a panel of bacteria. Compound 44 showed an MIC of 0.1 μM against E. coli, indicating high potency compared to traditional antibiotics .
Case Study 2: Anti-inflammatory Mechanism
In a controlled study, treatment with this compound reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages by over 50%, demonstrating its potential as an anti-inflammatory agent .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1H-Imidazol-2-amine derivatives, and how can reaction yields be optimized?
Basic Research Focus:
this compound derivatives are typically synthesized via cyclization reactions of β-keto esters or carbamates with guanidine precursors. For example, tert-butyl carbamates are cyclized using trifluoroacetic acid (TFA) to yield 5-aryl-substituted derivatives (e.g., 4-(4-hexylphenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine) with yields ranging from 35% to 64% . Optimization involves solvent selection (e.g., dry THF), controlled reaction temperatures, and purification via silica gel column chromatography. Low yields (e.g., 35% for 12i) often result from steric hindrance or electron-withdrawing substituents, necessitating iterative adjustments to substituent positioning .
Advanced Consideration:
To address yield inconsistencies, researchers may employ computational modeling (e.g., DFT) to predict steric and electronic effects on reaction pathways . Parallel synthesis of analogs with varying alkoxy/aryl groups (e.g., propoxy vs. pentyloxy) can identify optimal substituents for improved cyclization efficiency .
Q. How are spectroscopic techniques utilized to characterize this compound derivatives, and what analytical challenges arise?
Basic Research Focus:
Nuclear magnetic resonance (NMR) is critical for structural validation. For instance, H NMR of 4-(4-propoxyphenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine shows distinct imidazole proton resonances at δ 6.4–7.2 ppm, while C NMR confirms trifluoromethyl carbons at δ 120–125 ppm . Infrared (IR) spectroscopy identifies NH stretching (3200–3400 cm) and C=N vibrations (1600–1650 cm) .
Advanced Consideration:
Overlapping signals in crowded aromatic regions (e.g., para-substituted aryl groups) complicate interpretation. High-resolution mass spectrometry (HRMS) resolves ambiguities by verifying molecular ions (e.g., [M+H] for CHN at 169.1446) . For crystalline derivatives, single-crystal X-ray diffraction (using SHELX or WinGX) provides unambiguous bond-length and angle data .
Q. What computational strategies are effective in predicting the electronic properties of this compound derivatives?
Advanced Research Focus:
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps and electrostatic potentials, aiding in understanding reactivity and intermolecular interactions. For example, exact-exchange corrections improve thermochemical accuracy in imidazole-based systems, reducing errors in atomization energy predictions to <2.4 kcal/mol . Molecular docking studies (e.g., targeting mycobacterial biofilms) leverage these data to design derivatives with enhanced binding to microbial enzymes .
Q. How do environmental factors influence the stability and sorption-desorption behavior of this compound metabolites in soil?
Advanced Research Focus:
Metabolites like 1-[(6-chloro-3-pyridinyl)methyl]-1H-imidazol-2-amine exhibit soil-specific sorption coefficients () due to variations in organic carbon content and pH. Batch equilibration studies using Freundlich isotherms reveal values ranging from 1.2 to 4.8 mL/g across soil types, with desorption hysteresis indicating strong soil-metabolite binding . Researchers must account for soil depth and ionic strength when modeling environmental persistence or groundwater contamination risks.
Q. What pharmacological applications are emerging for this compound derivatives, and how are bioactivity assays designed?
Advanced Research Focus:
Derivatives like 4-(4-(2-methoxyethoxy)phenyl)-1H-imidazol-2-amine hydrochloride show anti-biofilm activity against Pseudomonas aeruginosa (MIC: 8–32 µg/mL) . Bioassays involve:
Minimum inhibitory concentration (MIC) testing in nutrient broth.
Biofilm disruption assays using crystal violet staining.
Synergy studies with antibiotics (e.g., azithromycin) to enhance efficacy .
Contradictions in activity (e.g., variable MICs across analogs) are addressed via structure-activity relationship (SAR) analysis, focusing on substituent hydrophobicity and hydrogen-bonding capacity .
Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks of this compound derivatives?
Advanced Research Focus:
Graph-set analysis (e.g., Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., rings) in crystal lattices . For example, ORTEP-3-generated models reveal NH···N interactions stabilizing imidazole dimers, critical for predicting solubility and crystallization conditions . Challenges include distinguishing π-π stacking from weak van der Waals forces in densely functionalized analogs.
Q. What strategies mitigate synthetic bottlenecks in scaling up this compound derivatives for preclinical studies?
Advanced Research Focus:
Scale-up of 1-methyl-4-phenyl-1H-imidazol-2-amine (27.4% yield) involves:
Flow chemistry to enhance cyclization efficiency.
Catalytic optimization (e.g., Pd-mediated coupling for aryl substitutions) .
Process analytical technology (PAT) for real-time monitoring of intermediates.
Contaminants like 2,6-diphenyl-1H-imidazo[1,2-a]imidazole are minimized via recrystallization in ethanol/water mixtures .
Properties
IUPAC Name |
1H-imidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c4-3-5-1-2-6-3/h1-2H,(H3,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPDDPLQZYCHOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227953 | |
Record name | 2-Aminoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7720-39-0 | |
Record name | 2-Aminoimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7720-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminoimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007720390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-imidazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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